molecular formula C10H6N2O3 B8806216 5-Nitroquinoline-2-carbaldehyde CAS No. 59394-31-9

5-Nitroquinoline-2-carbaldehyde

Cat. No. B8806216
CAS RN: 59394-31-9
M. Wt: 202.17 g/mol
InChI Key: QRNHAJDHLIRMED-UHFFFAOYSA-N
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Description

5-Nitroquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6N2O3 and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitroquinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroquinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59394-31-9

Product Name

5-Nitroquinoline-2-carbaldehyde

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

5-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-6H

InChI Key

QRNHAJDHLIRMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.99 g (14.0 mmol) of sodium periodate is added to a solution that consists of 1.64 g (7.0 mmol) of 1-(1,2-dihydroxyethyl)-5-nitroquinoline in 42 ml of tetrahydrofuran and 7.0 ml of water. After 20 hours at room temperature, ethyl acetate is added, and the organic phase is washed with saturated sodium chloride solution. After the organic phase is dried on sodium sulfate, after the solvent is removed, and after purification on silica gel with hexane-ethyl acetate (0-100%), 1.40 g (99% of theory) of the product is obtained.
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
1-(1,2-dihydroxyethyl)-5-nitroquinoline
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

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